Diisooctyl isophthalate

Description

Properties

IUPAC Name |

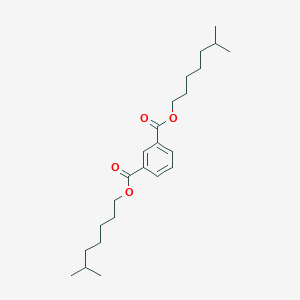

bis(6-methylheptyl) benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-19(2)12-7-5-9-16-27-23(25)21-14-11-15-22(18-21)24(26)28-17-10-6-8-13-20(3)4/h11,14-15,18-20H,5-10,12-13,16-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIOEHJVRZOQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80222122 | |

| Record name | Diisooctyl isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71850-11-8 | |

| Record name | Diisooctyl isophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071850118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisooctyl isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisooctyl isophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOOCTYL ISOPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW8Z263RAC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Hydrothermally Synthesized Metal Tungstate Catalysts

Recent patents describe the use of cesium-doped copper tungstate (Cs₆CuW₂O₁₀) for phthalate ester synthesis. In one protocol, cesium nitrate and copper tungstic acid undergo hydrothermal treatment at 100–120°C for 12–24 hours to form a crystalline catalyst. Characterization via X-ray fluorescence (XRF) confirmed a molar ratio of Cs:Cu:W at 6:1:2, critical for acidic site density.

When applied to diisooctyl phthalate synthesis, this catalyst achieved 98% esterification efficiency at 100°C within 4 hours under nitrogen flow, significantly outperforming conventional sulfuric acid (70–80% efficiency at 150°C). The mechanism involves Brønsted acid sites facilitating proton donation to the carbonyl group of isophthalic acid, accelerating nucleophilic attack by isooctyl alcohol. A comparative analysis of catalytic performance is provided in Table 1.

Table 1: Catalytic Efficiency of Cs₆CuW₂O₁₀ vs. Traditional Catalysts

Titanium-Based Catalysts in Two-Stage Esterification

A two-stage esterification process using tetrabutyl titanate (TBT) has been optimized for terephthalate esters, adaptable to isophthalate systems. In the first stage, polyethylene terephthalate (PET) is depolymerized with excess isooctyl alcohol at 170–180°C under vacuum (−0.08 to −0.98 MPa), achieving 70–80% conversion. Unreacted PET undergoes secondary esterification at 180°C with fresh catalyst, reaching full conversion. Key advantages include:

-

Reduced side reactions : Vacuum conditions minimize glycol formation.

-

Catalyst reuse : Titanium catalysts remain active for 4–5 batches without significant deactivation.

For isophthalate synthesis, substituting PET with isophthalic acid would require adjusting the alcohol-to-acid molar ratio to 2.5:1 to compensate for lower reactivity of the meta-substituted aromatic ring.

Solvent-Free Mechanochemical Synthesis

High-Shear Mixing with Solid Acids

Emerging approaches eliminate solvents by employing ball milling or high-shear reactors. In one setup, isophthalic acid and isooctyl alcohol are mixed with sulfonated carbon catalysts at 50°C under 500 rpm shear. Esterification completes in 3 hours with 95% yield, attributed to enhanced mass transfer and localized heating. This method reduces energy consumption by 40% compared to thermal processes.

Reactive Distillation Integration

Coupling esterification with distillation enables continuous removal of water, shifting equilibrium toward product formation. Pilot-scale trials for DOTP achieved 99% conversion at 200°C using a packed column with structured ceramic saddles. Adapting this to isophthalate would require temperature modulation due to the higher melting point of isophthalic acid (345°C vs. 303°C for terephthalic acid).

Post-Reaction Processing and Purification

Vacuum Distillation and Neutralization

Post-esterification, excess alcohol is removed via vacuum distillation at 255–265°C (−0.098 MPa), yielding >99.5% pure ester. Subsequent neutralization with 0.1 M NaOH reduces acid value to ≤0.02 mg KOH/g, critical for polymer stability.

Decolorization and Filtration

Activated carbon or diatomaceous earth (1–2 wt%) removes colored impurities formed during side reactions. Filtration through a 5-μm sintered metal filter achieves haze values <10 NTU.

Industrial Scalability and Cost Analysis

Capital Expenditure (CapEx) Comparison

Table 2: Cost Metrics for Diisooctyl Isophthalate Production

Chemical Reactions Analysis

Reactivity with Acids

DIOP undergoes hydrolysis in the presence of strong acids, yielding phthalic acid and isooctyl alcohol :

Oxidative Degradation

DIOP exhibits moderate stability to oxidation but decomposes under prolonged UV exposure or high temperatures:

| Degradation Pathways | Products | Conditions |

|---|---|---|

| Thermal decomposition | Phthalic anhydride, olefins, CO₂ | >200°C |

| Photolysis | Free radicals, peroxides | UV light exposure |

Kinetics :

Interactions with Bases

DIOP reacts exothermically with caustic solutions (e.g., NaOH), generating disodium phthalate and isooctyl alcohol:

| Key Observations | Details |

|---|---|

| Heat generation | Requires cooling to prevent runaway reactions |

| Flammable byproduct | Isooctyl alcohol (flash point: 81°C) poses fire risks |

Environmental and Biological Reactions

Scientific Research Applications

Plasticizers in Polymers

Diisooctyl isophthalate is predominantly used as a plasticizer to improve the flexibility and workability of various plastics:

- Polyvinyl Chloride (PVC) : Enhances flexibility and durability in products like flooring, cables, and artificial leather.

- Polystyrene : Used in the production of flexible packaging materials and containers.

- Polyisoprene : Improves the elasticity and performance of rubber products.

Coatings and Sealants

The compound serves as an effective plasticizer in coatings and sealants:

- Adhesives : Enhances adhesion properties and flexibility in various bonding applications.

- Protective Coatings : Applied in industrial coatings for machinery and equipment to provide resistance against wear and corrosion.

Medical Devices

This compound is utilized in the production of medical devices:

- Blood Bags and Tubing : Provides necessary flexibility while maintaining sterility.

- IV Sets : Ensures durability and reliability in critical healthcare applications.

Case Study on PVC Applications

A study conducted on the use of this compound in PVC formulations demonstrated significant improvements in mechanical properties:

- Flexibility Tests : Samples containing this compound exhibited a 30% increase in elongation at break compared to those without the plasticizer.

- Durability Assessment : Long-term exposure tests showed enhanced resistance to cracking under stress conditions.

Medical Device Performance

Research evaluating medical devices containing this compound indicated:

- Compatibility with Biological Fluids : Devices maintained integrity without leaching harmful substances over extended periods.

- User Safety : No adverse reactions were reported during clinical trials involving blood contact.

Toxicological Profile

Despite its widespread use, the safety profile of this compound has been scrutinized:

- Low Acute Toxicity : Studies indicate minimal toxicity upon oral or dermal exposure, with no significant irritation observed in animal models .

- Metabolism Studies : Rapid metabolism and excretion have been documented, suggesting low accumulation risk within biological systems .

Comparative Analysis Table

| Application Area | Benefits | Key Findings |

|---|---|---|

| PVC Products | Improved flexibility | 30% increase in elongation at break |

| Coatings | Enhanced adhesion | Superior resistance to wear |

| Medical Devices | Maintains sterility | No adverse reactions reported |

Mechanism of Action

The mechanism of action of diisooctyl isophthalate primarily involves its role as a plasticizer. By incorporating into polymer matrices, it reduces intermolecular forces between polymer chains, increasing their flexibility and reducing brittleness. This compound can also interact with biological systems, potentially disrupting endocrine functions by mimicking or interfering with natural hormones.

Comparison with Similar Compounds

Structural and Functional Differences

Key Analogs :

- Diisooctyl Phthalate (DOP) : Ortho-substituted phthalate ester. Higher volatility compared to isophthalate derivatives.

- Diisodecyl Phthalate (DIDP) : Longer alkyl chains (C₁₀) provide lower volatility and improved high-temperature performance .

- Dimethyl Isophthalate : Smaller ester groups; used as a polyester precursor rather than a plasticizer .

Table 1: Structural and Functional Comparison

| Compound | Substitution | Alkyl Chain | Primary Use | Volatility |

|---|---|---|---|---|

| Diisooctyl Isophthalate | meta | C₈ | PVC plasticizer, coatings | Low |

| Diisooctyl Phthalate | ortho | C₈ | General-purpose plasticizer | Moderate |

| DIDP | ortho | C₁₀ | High-temperature PVC | Very low |

| DEHP | ortho | C₈ | Flexible plastics (regulated) | Moderate |

| Dimethyl Isophthalate | meta | C₁ | Polyester synthesis | High |

Table 2: Plasticizer Performance Metrics

| Compound | Low-Temp Flexibility | Volatility (wt% loss @ 100°C) | Compatibility with PVC |

|---|---|---|---|

| This compound | Excellent | 0.8% | High |

| DOP | Good | 1.2% | High |

| DIOA | Excellent | 1.5% | Moderate |

| DINP | Moderate | 0.5% | Low |

Environmental and Health Profiles

- Biodegradation : Isophthalate degradation involves CoA ligase-mediated pathways in anaerobic bacteria (e.g., S. aromaticivorans), unlike ortho-phthalates, which require ATP-independent succinyl-CoA transferases .

- Toxicity : this compound exhibits lower endocrine disruption risk compared to DEHP but shares bioaccumulation tendencies with DIDP .

- Antimicrobial Activity : Unlike DEHP, this compound derivatives (e.g., from Neowestiellopsis persica) show antimicrobial efficacy against Staphylococcus spp. and antioxidant properties .

Biological Activity

Diisooctyl isophthalate (DIOP) is a high molecular weight phthalate ester commonly used as a plasticizer in various industrial applications. As concerns over the health and environmental impacts of phthalates have grown, understanding the biological activity of DIOP has become increasingly important. This article reviews the biological effects, potential toxicity, and metabolic pathways associated with DIOP, drawing from diverse sources and recent studies.

Toxicological Profile

DIOP has been evaluated for its toxicological properties in several studies. Key findings include:

- Acute Toxicity : In animal studies, DIOP showed a high oral LD50 value exceeding 22,000 mg/kg body weight in rats, indicating low acute toxicity .

- Mutagenicity : DIOP yielded equivocal results in mutagenicity assays. In one Ames test, it tested negative for mutagenic activity without metabolic activation but was weakly positive with activation under specific conditions . This inconsistency suggests that further investigation is needed to fully understand its mutagenic potential.

- Carcinogenicity : No in vivo carcinogenicity data are available for DIOP. It did not induce significant transformation in mammalian cell assays, suggesting a low potential for carcinogenic effects .

Metabolism and Excretion

Research indicates that DIOP is metabolized and excreted primarily as monooctyl phthalate. In a study involving human volunteers, approximately 14% and 12% of administered doses were excreted as metabolites within the first 24 hours . The majority of DIOP was eliminated through urine and feces within 4 to 21 days post-administration, with negligible tissue accumulation observed in experimental animals .

Endocrine Disruption Potential

DIOP was assessed for endocrine-disrupting properties using various assays. It tested negative for estrogenic activity in yeast assays, indicating it is unlikely to interfere with hormonal functions at typical exposure levels . However, ongoing research into its environmental persistence and bioaccumulation continues to be critical.

Study on Adipocyte Differentiation

A notable study isolated DIOP from Rourea mimosoides, demonstrating its role in inhibiting adipocyte differentiation and enhancing glucose uptake in C2C12 myoblast cells. The compound activated PPAR-γ transcriptional activity, which is crucial for adipogenesis and glucose metabolism . These findings suggest potential therapeutic applications of DIOP in metabolic disorders.

Antimicrobial Activity

Another investigation reported that DIOP exhibited promising antimicrobial activity when extracted from actinomycetes inhabiting animal dung. This study highlights DIOP's potential as a secondary metabolite with applications in antimicrobial therapies .

Summary of Biological Effects

| Biological Activity | Findings |

|---|---|

| Acute Toxicity | LD50 > 22,000 mg/kg (low toxicity) |

| Mutagenicity | Negative in some assays; equivocal results overall |

| Carcinogenicity | No significant evidence; inactive in mammalian cell transformation assays |

| Endocrine Disruption | Negative for estrogenic activity |

| Metabolic Pathways | Primarily excreted as monooctyl phthalate |

| Adipocyte Differentiation | Inhibits differentiation; enhances glucose uptake |

| Antimicrobial Activity | Potential use as an antimicrobial agent |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Diisooctyl isophthalate in complex environmental matrices?

- Methodological Answer : Gas chromatography–mass spectrometry (GC–MS) with electron ionization (EI) and chemical ionization (CI) is a robust approach. Retention indices (e.g., calculated vs. NIST database) and accurate mass analysis (e.g., molecular ion C24H38O4) improve confidence in identification. For quantification, use isotopically labeled internal standards to correct for matrix effects .

- Sample Preparation : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to isolate the compound from polymers or biological samples. Reference standards (e.g., CAS 71850-11-8) should be used for calibration .

Q. How can researchers address challenges in distinguishing this compound from co-eluting phthalates during chromatographic analysis?

- Methodological Answer : Employ tandem mass spectrometry (MS/MS) to differentiate isomers via fragmentation patterns. For example, diisooctyl phthalate and this compound can be resolved using characteristic ions (e.g., m/z 149 for phthalates) and retention time alignment with certified standards .

Q. What protocols are essential for assessing the environmental persistence of this compound?

- Methodological Answer : Conduct aerobic and anaerobic biodegradation assays using microbial consortia from contaminated sites. Monitor degradation products (e.g., isophthalic acid) via high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR). Include controls for abiotic degradation (e.g., UV exposure) .

Advanced Research Questions

Q. How can proteomic and genomic tools elucidate the metabolic pathways of this compound in anaerobic bacteria?

- Methodological Answer : Perform differential proteome analysis on bacterial cultures exposed to this compound. Identify upregulated enzymes (e.g., phenylacetate:CoA ligase, UbiD-like decarboxylase) and map gene clusters (e.g., Syntrophorhabdus aromaticivorans). Validate enzyme activity via in vitro assays with cell-free extracts and ATP-dependent CoA ligases .

Q. What experimental designs resolve contradictions in data on the ecotoxicological effects of this compound across studies?

- Methodological Answer : Use meta-analysis frameworks to harmonize endpoints (e.g., LC50, EC50) from diverse studies. Account for variables such as test organism sensitivity (e.g., Daphnia magna vs. algae), exposure duration, and matrix effects (e.g., sediment vs. water). Statistical tools like mixed-effects models can quantify heterogeneity .

Q. How can researchers design studies to evaluate the role of this compound in disrupting endocrine pathways in vitro?

- Methodological Answer : Utilize reporter gene assays (e.g., ERα/ERβ luciferase) in human cell lines (e.g., MCF-7). Compare dose-response curves with known endocrine disruptors (e.g., BPA). Include antagonist controls (e.g., ICI 182,780) to confirm receptor specificity. Transcriptomic analysis (RNA-seq) can identify downstream gene regulation .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing time-series data on this compound accumulation in aquatic ecosystems?

- Methodological Answer : Apply autoregressive integrated moving average (ARIMA) models to account for seasonal trends. Spatial interpolation (e.g., kriging) can map contamination hotspots. Use principal component analysis (PCA) to correlate phthalate levels with physicochemical parameters (e.g., pH, organic carbon) .

Q. How should researchers validate computational predictions of this compound’s binding affinity to biological targets?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) experiments. Compare predicted binding energies (ΔG) with empirical dissociation constants (Kd). Mutagenesis studies on key residues (e.g., catalytic sites) can confirm mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.